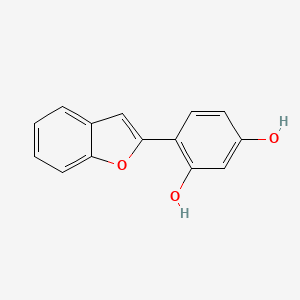
4-(1-Benzofuran-2-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzofuran-2-yl)benzene-1,3-diol is an organic compound that features a benzofuran ring fused to a benzene ring with two hydroxyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: These intermediates undergo cyclization under basic conditions to form the benzofuran ring. This can be achieved through one-pot etherification and dehydrative cyclization.
Functionalization: The benzofuran derivative is then functionalized to introduce hydroxyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production methods for 4-(Benzofuran-2-yl)benzene-1,3-diol may involve large-scale cyclization reactions using transition-metal catalysis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
4-(Benzofuran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
科学的研究の応用
4-(Benzofuran-2-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(Benzofuran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) mechanisms.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress and inflammation.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
4-(Benzofuran-2-yl)benzene-1,3-diol can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, and (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol.
Uniqueness: The presence of hydroxyl groups at the 1 and 3 positions on the benzene ring distinguishes it from other benzofuran derivatives, contributing to its unique chemical reactivity and biological activity.
特性
CAS番号 |
67736-18-9 |
|---|---|
分子式 |
C14H10O3 |
分子量 |
226.23 g/mol |
IUPAC名 |
4-(1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H10O3/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H |
InChIキー |
VVIAFPKKGSQBGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
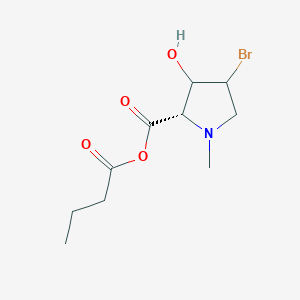
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
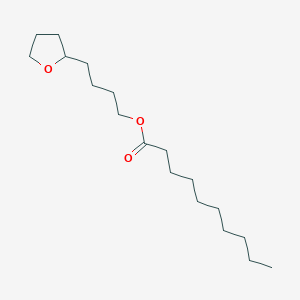
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
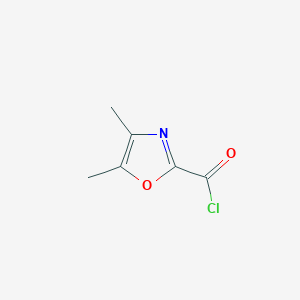
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

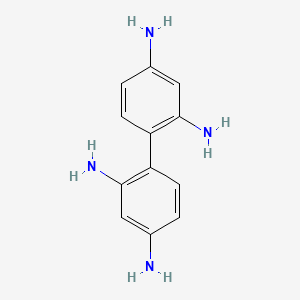
![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)

